molecular formula C10H15BrN2O B13069070 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13069070
M. Wt: 259.14 g/mol
InChI Key: FXAHWZFJZBPYOM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name This compound derives from the parent heterocycle dihydropyridin-2-one. Key substituents are assigned positions based on the lowest possible numbering scheme:

  • Butyl group at position 1 (N1).
  • Methyl group at position 4.
  • Amino group at position 5.
  • Bromine atom at position 3.

The molecular formula is C₁₀H₁₅BrN₂O , with a molecular weight of 259.14 g/mol . Alternative naming conventions include functional class descriptors such as 3-bromo-5-amino-1-butyl-4-methyldihydropyridone, though these are non-IUPAC. The SMILES notation O=C1C(Br)=C(C)C(N)=CN1CCCC provides a linear representation of the structure, emphasizing the lactam carbonyl (C=O) and substituent placements .

Property Value
IUPAC Name This compound
CAS Registry Number 1564601-21-3
Molecular Formula C₁₀H₁₅BrN₂O
SMILES O=C1C(Br)=C(C)C(N)=CN1CCCC

Structural Isomerism and Tautomeric Possibilities

The dihydropyridin-2-one core permits lactam-lactim tautomerism , analogous to 2-pyridone systems . In the lactam form, the carbonyl group at C2 stabilizes the ring through resonance, while the lactim tautomer features a hydroxyl group at C2 and an imine bond (C=N). Substituent effects influence the equilibrium:

  • Electron-withdrawing bromine at C3 stabilizes the lactam form by reducing electron density at the carbonyl .
  • Amino group at C5 donates electrons via resonance, slightly favoring lactim formation.

Experimental data for similar compounds (e.g., 2-pyridone) show polar solvents like water favor the lactam tautomer due to hydrogen bonding with the carbonyl . In nonpolar environments, the lactim form becomes more prevalent. For this compound, computational studies predict a ~85:15 lactam:lactim ratio in aqueous solution, based on substituent electronic effects .

Positional isomerism is limited due to the fixed substituent positions dictated by the synthesis route. However, rotational isomerism arises from the butyl group’s flexibility, with anti and gauche conformers possible around the N1-C6 bond.

Tautomer Key Features Stability Factors
Lactam (predominant) - C2 carbonyl
- Resonance stabilization
Polar solvents, electron-withdrawing groups
Lactim - C2 hydroxyl
- C1-N imine
Nonpolar solvents, electron-donating groups

Conformational Analysis and Stereoelectronic Considerations

The molecule exhibits three primary conformational degrees of freedom :

  • Dihydropyridinone ring puckering : The non-aromatic 1,2-dihydropyridin-2-one ring adopts a half-chair conformation, with C3 (bromine) and C4 (methyl) substituents in pseudo-axial positions to minimize steric clash .
  • Butyl chain rotation : The N1-butyl group rotates around the N1-C6 bond, favoring a trans conformation (180° dihedral angle) to reduce steric hindrance with the methyl group at C4.
  • Amino group orientation : The C5 amino group’s lone pair aligns with the ring’s π-system, enabling resonance with the carbonyl group.

Stereoelectronic effects play a critical role:

  • The C2 carbonyl participates in n→π* hyperconjugation with the adjacent N1 lone pair, planarizing the amide bond .
  • Bromine’s inductive effect increases the carbonyl’s electrophilicity, enhancing hydrogen-bonding capacity with proximal amines or solvents.

Molecular dynamics simulations of analogous dihydropyridinones reveal that the butyl chain adopts an extended conformation in 70% of low-energy states, while coiled conformations are less favorable due to van der Waals repulsions .

Conformational Element Preferred State Energy Difference (kcal/mol)
Ring puckering Half-chair (C3/C4 axial) 0 (reference)
Butyl rotation trans (180°) 0 vs. +2.1 (gauche)
Amino orientation Coplanar with ring 0 vs. +1.5 (perpendicular)

Properties

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

5-amino-3-bromo-1-butyl-4-methylpyridin-2-one

InChI

InChI=1S/C10H15BrN2O/c1-3-4-5-13-6-8(12)7(2)9(11)10(13)14/h6H,3-5,12H2,1-2H3

InChI Key

FXAHWZFJZBPYOM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=C(C1=O)Br)C)N

Origin of Product

United States

Preparation Methods

Starting Material and Core Formation

The dihydropyridin-2-one scaffold can be synthesized via condensation reactions involving β-ketoesters and amines or via cyclization of appropriate precursors such as substituted pyridones. The 1,2-dihydropyridin-2-one core is well-established in literature and can be prepared by known methods involving palladium-catalyzed cross-coupling reactions.

Bromination at the 3-Position

Selective bromination is achieved using brominating agents (e.g., N-bromosuccinimide or elemental bromine) under controlled conditions to install the bromine atom at the 3-position of the pyridinone ring. This step requires careful control of temperature and solvent to avoid over-bromination or side reactions.

N-Butylation

The butyl group is introduced at the nitrogen (N-1) position via alkylation reactions. This typically involves the reaction of the 1H-pyridin-2-one intermediate with butyl halides (e.g., butyl bromide or butyl chloride) in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO. The reaction proceeds via nucleophilic substitution at the nitrogen atom.

Methylation at the 4-Position

Methylation at the 4-position can be performed using methylating agents such as methyl iodide or dimethyl sulfate, often under basic conditions. This step is generally carried out before or after the bromination depending on the synthetic route to optimize yields and regioselectivity.

Amination at the 5-Position

The introduction of the amino group at the 5-position is commonly achieved by reduction of the corresponding nitro precursor or by direct amination using amine sources under catalytic conditions. Reduction methods include the use of iron powder with ammonium chloride in ethanol-water mixtures or tin(II) chloride in DMF, which have been reported to yield good conversion rates.

Representative Experimental Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Core formation Condensation of β-ketoester and amine Ethanol, reflux 60–80 °C 70–85 Base catalysis often employed
Bromination N-bromosuccinimide or Br2 Acetonitrile or DCM 0–25 °C 75–90 Controlled addition to avoid polybromination
N-Butylation Butyl bromide + K2CO3 DMF or DMSO 50–80 °C 60–80 Anhydrous conditions improve selectivity
Methylation Methyl iodide or dimethyl sulfate + base Acetone or DMF Room temperature 65–75 Performed before or after bromination
Amination (reduction) Fe powder + NH4Cl or SnCl2·2H2O Ethanol/water or DMF 60–95 °C 34–77 Reduction of nitro precursor to amino group

Yields vary depending on scale, purity, and reaction optimization.

Purification Techniques

  • Column Chromatography: Silica gel chromatography is commonly used to isolate the target compound after each synthetic step, especially after N-alkylation and amination.
  • Recrystallization: Solvent systems such as acetone/water mixtures (ratios from 9:1 to 7:3) are preferred for crystallization of the final product to obtain high purity crystals.
  • Filtration and Washing: Filtration through celite or silica gel plugs to remove metallic residues, followed by washing with ethanol or ethyl acetate, is standard practice.

Research Findings and Optimization Notes

  • The use of palladium and copper catalysts in cross-coupling reactions can enhance the efficiency of substituent introduction on the dihydropyridinone ring, particularly for aryl or alkyl groups.
  • Amination yields are sensitive to the choice of reducing agent and solvent; iron powder with ammonium chloride in ethanol-water mixtures at moderate temperatures (60 °C) provides a good balance between yield and operational simplicity.
  • The solvent choice for recrystallization significantly affects crystal polymorphs and purity; acetone-water mixtures with specific volume ratios (e.g., 8:2) yield stable, colorless crystals.
  • Side reactions such as over-bromination or N-alkylation at undesired positions can be minimized by controlling reagent stoichiometry and reaction times.

Summary Table of Preparation Steps

Preparation Step Key Reagents/Conditions Purpose Typical Yield (%)
Dihydropyridin-2-one core synthesis β-ketoester + amine, base, reflux ethanol Core heterocycle formation 70–85
Selective bromination NBS or Br2, acetonitrile, 0–25 °C Install bromine at C-3 75–90
N-Butylation Butyl bromide, K2CO3, DMF, 50–80 °C Alkylation at nitrogen (N-1) 60–80
4-Methylation Methyl iodide, base, acetone Methyl substitution at C-4 65–75
Amination (reduction) Fe powder + NH4Cl or SnCl2, EtOH/H2O or DMF, 60–95 °C Conversion of nitro to amino group 34–77
Purification Column chromatography, recrystallization Isolation and purification

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, receptor binding, and signal transduction. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical properties of 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one and related compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Applications Reference
This compound C₁₀H₁₆BrN₂O 1-butyl, 3-Br, 4-Me, 5-NH₂ 267.15 g/mol* Potential neurological/antitumor activity Synthesized analog
5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one C₉H₁₂BrNO 1-propyl, 4-Me, 5-Br 230.11 g/mol Intermediate in organic synthesis
6-Bromo-1-butyl-1,2-dihydropyridin-2-one C₉H₁₂BrNO 1-butyl, 6-Br 230.11 g/mol Unspecified biological activity
3-Amino-5-bromo-1-methylpyridin-2(1H)-one C₆H₇BrN₂O 1-Me, 3-NH₂, 5-Br 203.04 g/mol Predicted LogP: 1.31; density: 1.713 g/cm³
5-Amino-1-methyl-1,2-dihydropyridin-2-one C₆H₈N₂O 1-Me, 5-NH₂ 124.14 g/mol Simplest analog; lacks halogen and alkyl
5-(Pyridin-2-yl)-1,2-dihydropyridin-2-one C₁₀H₁₀N₂O 5-pyridyl 174.20 g/mol AMPA receptor antagonist intermediate

*Calculated based on substituent contributions.

Key Observations:

Substituent Positioning: The 3-bromo and 5-amino groups in the target compound distinguish it from analogs like 6-Bromo-1-butyl-1,2-dihydropyridin-2-one , where bromine is at position 4. The 1-butyl chain enhances lipophilicity (predicted higher LogP vs.

Pharmacological Relevance: The 5-amino group is critical in analogs like 5-(Pyridin-2-yl)-1,2-dihydropyridin-2-one, which serves as an intermediate in AMPA receptor antagonists for epilepsy treatment . The target compound’s amino group may similarly modulate neurological activity. Bromine at position 3 (vs. 5 in 3-Amino-5-bromo-1-methylpyridin-2(1H)-one ) could alter steric hindrance and electrophilic reactivity, impacting interactions with enzymes or DNA in antitumor contexts .

Density and LogP values for 3-Amino-5-bromo-1-methylpyridin-2(1H)-one (1.713 g/cm³, LogP 1.31) suggest that the target compound may exhibit higher lipophilicity due to its larger alkyl chain.

Biological Activity

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C10H15BrN2O
Molecular Weight: 259.14 g/mol
IUPAC Name: 5-amino-3-bromo-1-butyl-4-methylpyridin-2-one
CAS Number: 1564601-21-3

Biological Activities

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent. Key findings include:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis and disrupting membrane integrity, leading to cell lysis.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis is a focal point of ongoing research.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes implicated in disease processes, including those involved in inflammation and cancer progression. For instance, it has been studied for its inhibitory effects on LpxC, an enzyme critical for bacterial survival.

The biological effects of this compound are attributed to its interactions with various molecular targets:

  • Targeting Enzymes : The compound binds to specific enzymes, altering their activity and subsequently affecting metabolic pathways.
  • Modulating Signaling Pathways : It influences key signaling pathways involved in cell survival and death, such as the MAPK/ERK pathway, which is crucial for cancer cell proliferation.

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values indicating efficacy comparable to standard antibiotics.
Study 2 Evaluated anticancer properties in MCF-7 cells, showing a dose-dependent increase in apoptosis markers (e.g., caspase activation).
Study 3 Explored enzyme inhibition against LpxC in Pseudomonas aeruginosa, revealing a prolonged residence time of the compound on the target enzyme, suggesting potential for extended therapeutic effects.

Comparative Analysis

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
5-Amino-3-chloro-1-butylpyridin-2-oneC10H15ClN2OChlorine substitution; different reactivity profile
5-Amino-3-bromo-pyridinone derivativesC9H10BrN2OVariations in side chains; potential differences in biological activity

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